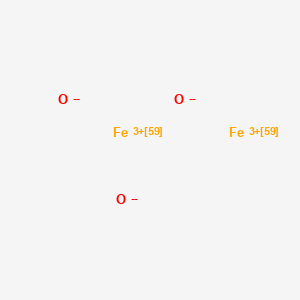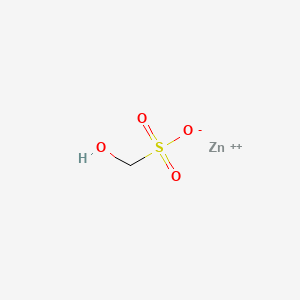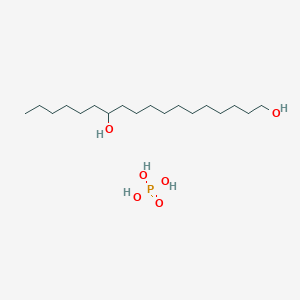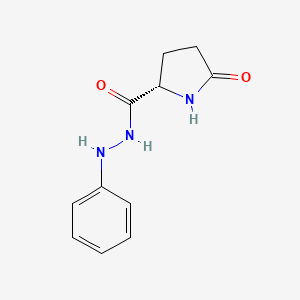
Bis(carbamothioylamino)phosphorylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(carbamothioylamino)phosphorylthiourea is a chemical compound with the molecular formula C₃H₉N₆OPS₃ It is known for its unique structure, which includes both thiourea and phosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(carbamothioylamino)phosphorylthiourea typically involves the reaction of thiourea derivatives with phosphorylating agents. One common method includes the reaction of thiourea with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Bis(carbamothioylamino)phosphorylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Bis(carbamothioylamino)phosphorylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Mecanismo De Acción
The mechanism of action of bis(carbamothioylamino)phosphorylthiourea involves its interaction with various molecular targets. The compound can form strong hydrogen bonds and coordinate with metal ions, which makes it effective in catalysis and as a ligand in coordination chemistry. In biological systems, it can interact with cellular components, facilitating the delivery of genetic material or therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
N-[1,3-bis(carbamothioylamino)propan-2-yl]-2-(dialkycarbamoylmethoxy)acetamide: This compound is used in gene transfection protocols and has similar properties to bis(carbamothioylamino)phosphorylthiourea.
1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea): Known for its applications in organic synthesis and catalysis.
Uniqueness
This compound stands out due to its unique combination of thiourea and phosphoryl groups, which confer distinct chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and coordinate with metal ions makes it particularly valuable in various applications .
Propiedades
Número CAS |
40725-67-5 |
|---|---|
Fórmula molecular |
C3H9N6OPS3 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
bis(carbamothioylamino)phosphorylthiourea |
InChI |
InChI=1S/C3H9N6OPS3/c4-1(12)7-11(10,8-2(5)13)9-3(6)14/h(H9,4,5,6,7,8,9,10,12,13,14) |
Clave InChI |
WVTCRTYEKUUHQS-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(N)NP(=O)(NC(=S)N)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


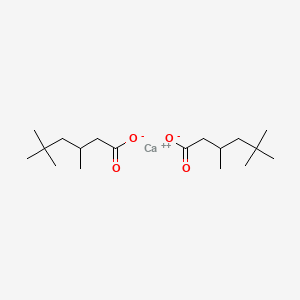
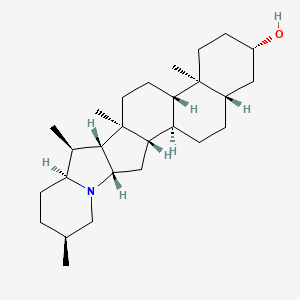
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
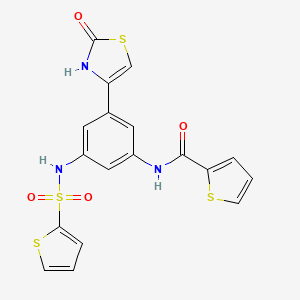
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
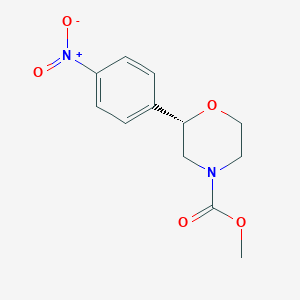

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)
